![molecular formula C19H29ClN2O4 B4534358 1-(2-chloro-4-ethoxy-5-methoxybenzyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide](/img/structure/B4534358.png)
1-(2-chloro-4-ethoxy-5-methoxybenzyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where the goal is to introduce or modify functional groups to achieve the desired molecular structure. For instance, a structure-affinity relationship study on derivatives of a similar compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, focused on modifications to enhance receptor ligand affinity demonstrates the intricate process of achieving specific molecular characteristics through synthetic chemistry (Perrone et al., 2000).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the compound's potential interactions and stability. For example, the structural and conformational study of a solvated compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, highlights the importance of crystallographic and computational methods in determining the spatial arrangement of atoms within the molecule (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound or its derivatives can reveal significant insights into its reactivity and functional group behavior. Studies on compounds with similar structures, such as the efficient synthesis of derivatives aimed at understanding their chemical behavior, provide a foundation for comprehending the chemical properties of 1-(2-chloro-4-ethoxy-5-methoxybenzyl)-N-(3-hydroxypropyl)piperidine-3-carboxamide (Wei et al., 2016).
properties
IUPAC Name |
1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-N-(3-hydroxypropyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O4/c1-3-26-18-11-16(20)15(10-17(18)25-2)13-22-8-4-6-14(12-22)19(24)21-7-5-9-23/h10-11,14,23H,3-9,12-13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZCBIRSQMYGBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CN2CCCC(C2)C(=O)NCCCO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.